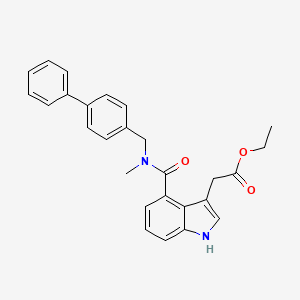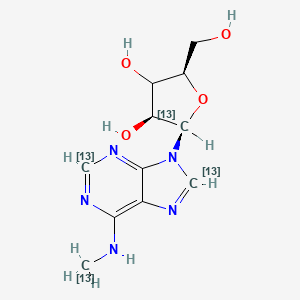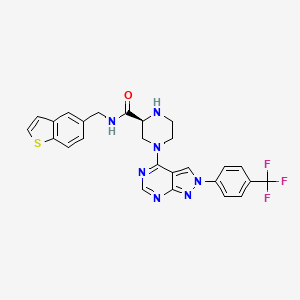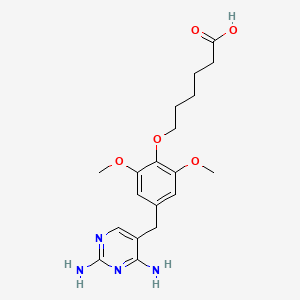
WRN inhibitor 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WRN inhibitor 6 is a compound designed to inhibit the Werner syndrome helicase (WRN), an enzyme crucial for maintaining genome stability. WRN is involved in various cellular processes, including DNA replication, repair, and recombination. Inhibiting WRN has shown potential in treating cancers with microsatellite instability (MSI), a condition where the DNA mismatch repair system is deficient .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of WRN inhibitor 6 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the condensation of specific aromatic amines with aldehydes or ketones under acidic or basic conditions.
Functional group modifications: Introduction of functional groups such as halogens, hydroxyl, or alkyl groups through substitution reactions.
Final coupling reactions: Coupling of the core structure with other aromatic or heterocyclic compounds using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
WRN inhibitor 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group yields a ketone or aldehyde, while reduction of a nitro group results in an amine .
Applications De Recherche Scientifique
WRN inhibitor 6 has several scientific research applications:
Chemistry: Used as a tool compound to study the role of WRN in DNA repair and replication.
Biology: Helps in understanding the cellular processes involving WRN and its interactions with other proteins.
Medicine: Shows potential as a therapeutic agent for treating MSI-high cancers, including colorectal and gastric cancers
Industry: Employed in drug discovery and development programs targeting WRN for cancer therapy
Mécanisme D'action
WRN inhibitor 6 exerts its effects by binding to the ATPase domain of WRN, inhibiting its helicase activity. This prevents WRN from unwinding DNA, leading to the accumulation of DNA damage and cell death in MSI-high cancer cells. The compound selectively targets WRN, sparing normal cells, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
HRO761: Another WRN inhibitor that binds to a non-conserved allosteric site in the WRN helicase domain.
VVD-133214: A covalent inhibitor that targets the pre-DNA-bound state of WRN.
ISM9342A: A potent WRN inhibitor with nanomolar IC50 values in ATPase and helicase assays.
Uniqueness
WRN inhibitor 6 is unique due to its specific binding to the ATPase domain of WRN, leading to effective inhibition of helicase activity. Its selectivity for MSI-high cancer cells and minimal toxicity to normal cells make it a valuable compound in cancer research and therapy .
Propriétés
Formule moléculaire |
C29H34O5S |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
2-[[5-(4-ethoxyphenyl)thiophen-2-yl]-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C29H34O5S/c1-6-34-18-9-7-17(8-10-18)23-11-12-24(35-23)27(25-19(30)13-28(2,3)14-20(25)31)26-21(32)15-29(4,5)16-22(26)33/h7-12,27,30,32H,6,13-16H2,1-5H3 |
Clé InChI |
PUAGXCBDHHZLHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=CC=C(S2)C(C3=C(CC(CC3=O)(C)C)O)C4=C(CC(CC4=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




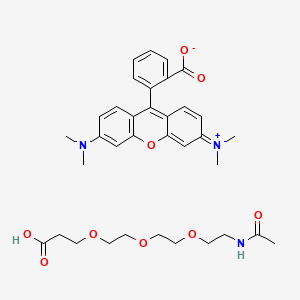
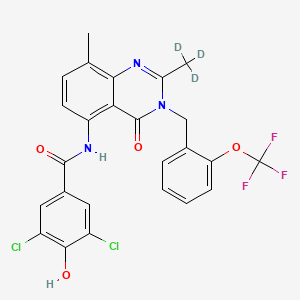
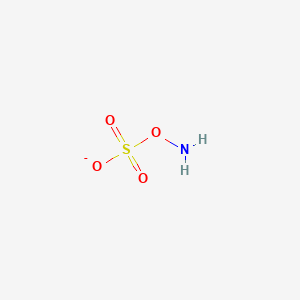
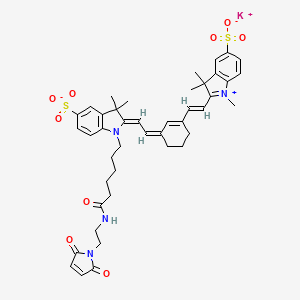


![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)
